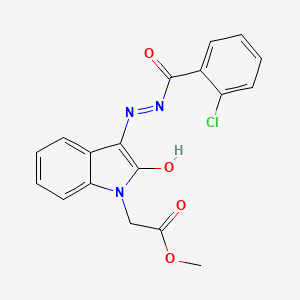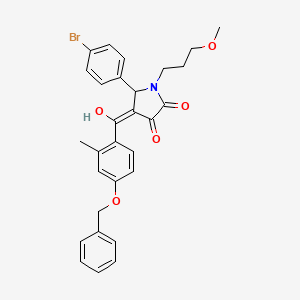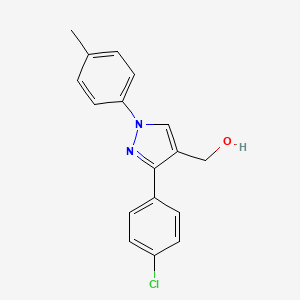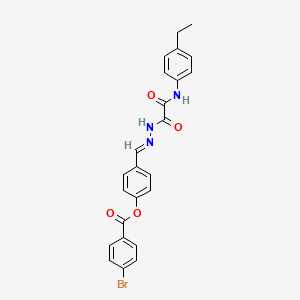
Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with a molecular formula of C18H14ClN3O4 and a molecular weight of 371.783 g/mol . This compound is known for its unique structure, which includes a chlorobenzoyl group, a hydrazono group, and an oxoindolinyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-(2-chlorobenzoyl)hydrazine. This intermediate is then reacted with isatin to form 3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindoline. Finally, this compound is esterified with methyl bromoacetate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The chlorobenzoyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-(2-benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but lacks the chlorine atom.
Methyl 2-(3-(2-(2-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate makes it unique, as it can participate in specific interactions that other halogen atoms might not. This can affect its reactivity and binding properties, making it a valuable compound for targeted research .
Propiedades
Número CAS |
341977-46-6 |
|---|---|
Fórmula molecular |
C18H14ClN3O4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
methyl 2-[3-[(2-chlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C18H14ClN3O4/c1-26-15(23)10-22-14-9-5-3-7-12(14)16(18(22)25)20-21-17(24)11-6-2-4-8-13(11)19/h2-9,25H,10H2,1H3 |
Clave InChI |
NTJNBJOMSPMREB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025142.png)
![(5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025148.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025160.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12025170.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12025181.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12025199.png)

![N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B12025209.png)
